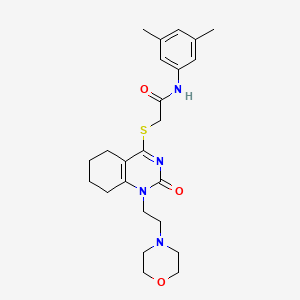

N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic thioacetamide derivative featuring a hexahydroquinazolinone core substituted with a morpholinoethyl group and a 3,5-dimethylphenyl moiety.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3S/c1-17-13-18(2)15-19(14-17)25-22(29)16-32-23-20-5-3-4-6-21(20)28(24(30)26-23)8-7-27-9-11-31-12-10-27/h13-15H,3-12,16H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEDOFZNIQBZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound under investigation for its potential therapeutic applications. This article reviews its biological activity based on various studies and research findings.

- Molecular Formula : C23H30N4O3S

- Molecular Weight : 442.6 g/mol

- CAS Number : 946218-14-0

The compound exhibits multi-targeting properties that are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Its design incorporates features aimed at inhibiting key enzymes involved in the pathophysiology of AD:

- Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholine esterase (AChE), which is crucial for maintaining acetylcholine levels in the brain.

- β-Secretase Inhibition : It also targets β-secretase (BACE-1), an enzyme implicated in the formation of amyloid plaques.

- Dyrk1A Inhibition : The compound may inhibit Dyrk1A, a kinase associated with tau phosphorylation and neurodegeneration.

In Vitro Studies

Research indicates that this compound demonstrates significant inhibitory activity against AChE and BACE-1:

These values suggest that the compound is a potent inhibitor of these enzymes compared to existing treatments.

In Vivo Studies

In vivo studies using animal models have shown that treatment with this compound can improve cognitive functions and reduce biochemical markers associated with AD:

- Behavioral tests indicated improved learning and memory in scopolamine-induced rats.

- Ex vivo analysis demonstrated a significant increase in acetylcholine levels in the hippocampus.

Western blot analysis revealed reduced levels of tau protein and amyloid precursor protein (APP), suggesting a neuroprotective effect.

Case Studies

A notable case study involved a series of compounds related to this compound where:

- Compound S-12 was highlighted for its efficacy in multi-target inhibition.

- Behavioral improvements were noted in models of AD after treatment with S-12 compared to controls.

Safety Profile

Preliminary assessments indicate that the compound does not exhibit significant neurotoxic effects when compared to standard treatments like donepezil. Further toxicological studies are necessary to confirm its safety profile.

Comparison with Similar Compounds

Key Observations :

- The morpholinoethyl group in the target compound enhances solubility and may facilitate interactions with polar enzyme pockets, a feature absent in simpler thiadiazole analogs like 476486-10-9 .

- The 3,5-dimethylphenyl group provides steric bulk, likely influencing selectivity compared to dichlorobenzyl-substituted oxazole derivatives (e.g., 329221-46-7) .

Spectroscopic and Physicochemical Properties

NMR analysis (as in ) reveals that substituents on the hexahydroquinazolinone core significantly alter proton environments. For instance:

- Region A (positions 39–44): Chemical shifts in the target compound’s morpholinoethyl group differ markedly from unsubstituted analogs, indicating electronic effects from the morpholine oxygen .

- Region B (positions 29–36) : The 3,5-dimethylphenyl group induces upfield shifts due to electron-donating methyl groups, contrasting with electron-withdrawing substituents in dichlorobenzyl analogs .

Bioactivity and Mechanism Hypotheses

While direct bioactivity data for the target compound are unavailable, structurally related compounds suggest plausible mechanisms:

- Kinase Inhibition: The morpholinoethyl group mimics ATP-binding pocket ligands in kinases, as seen in PI3K/mTOR inhibitors .

- Antimicrobial Activity : Thioacetamide derivatives (e.g., 476486-10-9) disrupt microbial cell membranes via thiol-mediated redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.